molecular formula C11H16N2O B1372672 2-Methyl-5-morpholinoaniline CAS No. 1007211-91-7

2-Methyl-5-morpholinoaniline

Cat. No.: B1372672
CAS No.: 1007211-91-7
M. Wt: 192.26 g/mol
InChI Key: IUAGWHGZKMGPOR-UHFFFAOYSA-N
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Description

2-Methyl-5-morpholinoaniline is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol It is characterized by the presence of a morpholine ring attached to an aniline moiety, with a methyl group at the second position of the benzene ring

Preparation Methods

The synthesis of 2-Methyl-5-morpholinoaniline typically involves the reaction of 2-methyl-5-nitroaniline with morpholine under specific conditions. The nitro group is reduced to an amine, and the morpholine ring is introduced through nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Methyl-5-morpholinoaniline undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-5-morpholinoaniline is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-morpholinoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance binding affinity and specificity, while the aniline moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

2-Methyl-5-morpholinoaniline can be compared with other similar compounds, such as:

    2-Methyl-5-morpholin-4-ylaniline: Similar structure but different substitution pattern.

    3-Fluoro-4-morpholinoaniline: Contains a fluorine atom instead of a methyl group.

    4-Morpholinoaniline: Lacks the methyl group on the benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-methyl-5-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-2-3-10(8-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAGWHGZKMGPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a methanol solution (10 ml) of 4-(4-methyl-3-nitro-phenyl)-morpholine (22 mg) obtained in Step A, zinc (65 mg) and ammonium chloride (16 mg) were added, followed by stirring at room temperature for 3 hours. After filtration through Celite, the solvent was distilled off under reduced pressure, followed by purification by silica gel column chromatography (dichloromethane/methanol=30/1), to obtain the desired compound as a colorless solid (17 mg, 90%).
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step One
Name
Quantity
65 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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